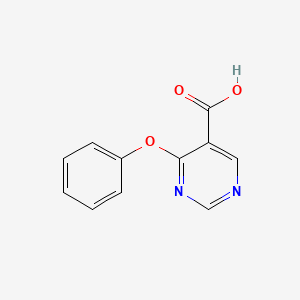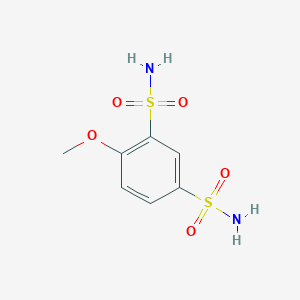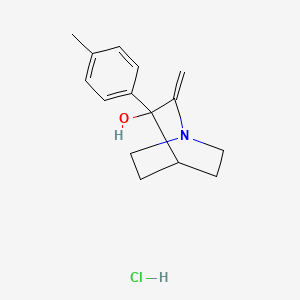![molecular formula C22H15BrClN3OS B12007192 2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone CAS No. 324578-72-5](/img/structure/B12007192.png)
2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-clorofenil)etanona 2-{[5-(3-bromofenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil} es un compuesto orgánico complejo que pertenece a la clase de derivados de triazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-(4-clorofenil)etanona 2-{[5-(3-bromofenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil} típicamente implica reacciones orgánicas de varios pasos. El proceso comienza con la preparación del anillo de triazol, seguido de la introducción de los grupos bromofenil y fenil. El paso final implica la adición del grupo etanona. Los reactivos comunes utilizados en estas reacciones incluyen bromo, fenilhidrazina y varios catalizadores para facilitar la formación del anillo de triazol.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y síntesis automatizada puede mejorar la eficiencia y el rendimiento del compuesto. La optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, es crucial para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(4-clorofenil)etanona 2-{[5-(3-bromofenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil} se somete a diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos y sulfonas.
Reducción: Las reacciones de reducción pueden convertir el anillo de triazol en sus derivados dihidro correspondientes.
Sustitución: El grupo bromofenil puede sufrir reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas y los tioles se pueden usar para reacciones de sustitución.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, derivados dihidro y compuestos de triazol sustituidos.
Aplicaciones Científicas De Investigación
1-(4-clorofenil)etanona 2-{[5-(3-bromofenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil} tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto se estudia por su potencial como agente antimicrobiano y antifúngico.
Medicina: Se está llevando a cabo investigación para explorar su potencial como agente anticancerígeno y antiinflamatorio.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como la conductividad y la estabilidad.
Mecanismo De Acción
El mecanismo de acción de 1-(4-clorofenil)etanona 2-{[5-(3-bromofenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil} implica su interacción con objetivos moleculares específicos. Se sabe que el anillo de triazol interactúa con enzimas y receptores, modulando su actividad. El compuesto puede inhibir la actividad de ciertas enzimas, lo que lleva a sus efectos biológicos. Las vías y los objetivos exactos aún están bajo investigación, pero se cree que implica la modulación de las vías de señalización relacionadas con la inflamación y la proliferación celular.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-(4-bromofenil)etanona 2-{[5-(3-clorofenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}
- 1-(4-fluorofenil)etanona 2-{[5-(3-metilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}
Singularidad
En comparación con compuestos similares, 1-(4-clorofenil)etanona 2-{[5-(3-bromofenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil} exhibe propiedades únicas debido a la presencia de los grupos bromofenil y clorofenil. Estos sustituyentes pueden influir en la reactividad, la actividad biológica y la estabilidad general del compuesto, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
324578-72-5 |
|---|---|
Fórmula molecular |
C22H15BrClN3OS |
Peso molecular |
484.8 g/mol |
Nombre IUPAC |
2-[[5-(3-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C22H15BrClN3OS/c23-17-6-4-5-16(13-17)21-25-26-22(27(21)19-7-2-1-3-8-19)29-14-20(28)15-9-11-18(24)12-10-15/h1-13H,14H2 |
Clave InChI |
LRHCOJSGUUOCGR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12007113.png)
![4-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B12007120.png)

![6,7-Dihydroindolo[1,7-ab][1]benzazepine-1,2-dione](/img/structure/B12007128.png)

![N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12007138.png)
![6a-hydroxy-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione](/img/structure/B12007150.png)
![[1,3]Thiazolo[5,4-F]quinolin-2-amine](/img/structure/B12007151.png)
![4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12007165.png)
![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-chlorophenyl)acetamide](/img/structure/B12007174.png)




